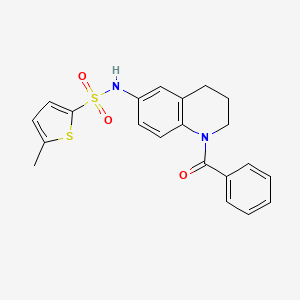

![molecular formula C16H10ClFN4OS B6566931 2-[(3-chloro-4-fluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021250-65-6](/img/structure/B6566931.png)

2-[(3-chloro-4-fluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[(3-chloro-4-fluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit replication of both bacterial and cancer cells .

Synthesis Analysis

The synthesis of thiadiazole derivatives involves the cyclization of bis-(2,4,6-trichlorophenyl) malonate with 2-aminothiazole and 2-amionothiadiazole derivatives . The solvent is evaporated under vacuum and the residue is extracted by EtOAc and washed by NH4Cl, dil HCl (1 N)/water and brain (NaCl) .Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . A structure–activity relationship study revealed that the nature of substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .Chemical Reactions Analysis

The chemical reactions of thiadiazole derivatives are influenced by the nature of the substituent on the C-5 phenyl ring . Chlorobenzylated imines have shown 100% protection towards MES induced hind limb extension method with fast recovery and without neurotoxicity .Physical And Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by the nature of the substituent on the C-5 phenyl ring . For example, the compound “2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole” has an empirical formula of C8H6ClN3S, a CAS Number of 28004-62-8, and a molecular weight of 211.67 .科学的研究の応用

Anticancer Activity

1,3,4-thiadiazole and its derivatives have shown potential as anticancer agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Antimicrobial Activity

These compounds have demonstrated a wide range of therapeutic activities, including antimicrobial activity . They could potentially be used in the treatment of various bacterial infections .

Antifungal Activity

In addition to their antimicrobial properties, 1,3,4-thiadiazole derivatives have also shown antifungal activity . This suggests potential use in treating fungal infections .

Antimycobacterial Activity

1,3,4-thiadiazole derivatives have demonstrated antimycobacterial activity . This suggests potential applications in the treatment of diseases caused by mycobacteria, such as tuberculosis .

Analgesic and Anti-inflammatory Activities

These compounds have shown analgesic and anti-inflammatory activities . This suggests potential applications in the treatment of pain and inflammation .

Antipsychotic Activity

1,3,4-thiadiazole derivatives have demonstrated antipsychotic activity . This suggests potential applications in the treatment of psychiatric disorders .

Antidepressant Activity

These compounds have shown antidepressant activity . This suggests potential applications in the treatment of depression .

Anticonvulsant Activity

1,3,4-thiadiazole derivatives have demonstrated anticonvulsant activity . This suggests potential applications in the treatment of seizure disorders .

作用機序

Safety and Hazards

将来の方向性

Thiadiazole derivatives have shown significant therapeutic potential and have been the subject of considerable interest for designing new antitumor agents . Future research could focus on modifying the structure of known derivatives with documented activity to discover new, effective drugs and anticancer strategies .

特性

IUPAC Name |

2-(3-chloro-4-fluoroanilino)-7-methyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClFN4OS/c1-8-2-5-13-10(6-8)14(23)22-16(20-13)24-15(21-22)19-9-3-4-12(18)11(17)7-9/h2-7H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYRWBDIKAVANG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C3N(C2=O)N=C(S3)NC4=CC(=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClFN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-chloro-4-fluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B6566891.png)

![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B6566897.png)

![methyl 3-[(4-{[(5-methylfuran-2-yl)methyl]carbamoyl}phenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6566900.png)

![2-[(4-bromophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566911.png)

![2-[(3,4-dimethylphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566914.png)

![2-{[(furan-2-yl)methyl]amino}-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566918.png)

![2-[(4-chlorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566924.png)

![2-[(2,5-dimethoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566926.png)

![2-[(2,4-difluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566936.png)

![methyl 3-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate](/img/structure/B6566942.png)

![2-[(3-methoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566948.png)

![2-[(2-fluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566959.png)